H-Leu-His-OH: A Technical Whitepaper on Inferred Biological Functions and Research Protocols
H-Leu-His-OH: A Technical Whitepaper on Inferred Biological Functions and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Leu-His-OH, composed of L-leucine and L-histidine, is cataloged as a metabolite, yet its specific biological functions and signaling pathways remain largely uncharacterized in peer-reviewed literature.[1][2] This technical guide synthesizes the known roles of its constituent amino acids and related dipeptides to infer potential biological activities for H-Leu-His-OH. We propose hypothetical signaling pathways and provide detailed, actionable experimental protocols to facilitate future research into this molecule. This document serves as a foundational resource for investigating the therapeutic and physiological potential of H-Leu-His-OH.
Introduction
H-Leu-His-OH is a dipeptide formed from the essential amino acids L-leucine and L-histidine.[1] While listed in metabolic databases such as the Human Metabolome Database as an "expected" metabolite, it has not been definitively quantified in human tissues or biofluids, suggesting it may be a transient product of protein catabolism.[2][3] The biological significance of many dipeptides is increasingly recognized, with some exhibiting unique physiological or cell-signaling effects distinct from their constituent amino acids.[2] Given the well-established and diverse roles of leucine (B10760876) and histidine, H-Leu-His-OH presents an intriguing subject for investigation.
Leucine is a branched-chain amino acid (BCAA) renowned for its critical role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[4][5][6] Histidine is a precursor to the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine, and it plays a vital role in proton buffering and metal ion chelation.[7][8][9][10] This whitepaper will explore the potential biological landscape of H-Leu-His-OH by examining these foundational components.
Physicochemical Properties of H-Leu-His-OH
A summary of the known physicochemical properties of H-Leu-His-OH is presented below. This data is essential for designing and interpreting experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [1] |
| CAS Number | 38062-72-5 | [1] |
| ChEBI ID | CHEBI:74539 | [1] |
| PubChem CID | 6992828 | [1] |
Inferred Biological Functions and Signaling Pathways
Based on the functions of L-leucine and L-histidine, we can postulate several biological roles for H-Leu-His-OH. After intestinal absorption, likely via peptide transporters such as PEPT1, the dipeptide may be hydrolyzed into its constituent amino acids or act directly on cellular targets.[8]
Modulation of mTOR Signaling and Protein Synthesis
Given its leucine component, H-Leu-His-OH is a prime candidate for influencing the mTOR pathway, a central regulator of cell growth and protein synthesis.[1][4][5][6] Leucine directly activates mTORC1, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation.[5][6] H-Leu-His-OH could act as a delivery vehicle for leucine, potentially with different uptake and signaling kinetics than free leucine.
Antioxidant and Anti-inflammatory Properties
The histidine moiety of H-Leu-His-OH suggests potential antioxidant and anti-inflammatory activities.[7][9] Histidine-containing dipeptides like carnosine (β-alanyl-L-histidine) are known to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[9][11] H-Leu-His-OH may exert similar effects, protecting cells from oxidative stress. Furthermore, as histidine is a precursor to histamine, a key mediator of immune and inflammatory responses, H-Leu-His-OH could modulate these processes.[8][12]
Proposed Experimental Protocols
To investigate the hypothesized functions of H-Leu-His-OH, the following experimental protocols are proposed.
Investigating mTOR Pathway Activation
Objective: To determine if H-Leu-His-OH activates the mTOR signaling pathway in a muscle cell line (e.g., C2C12 myotubes).
Methodology: Western Blotting
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Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
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Amino Acid Starvation: Prior to treatment, starve myotubes of amino acids by incubating in Earle's Balanced Salt Solution (EBSS) for 1 hour.
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Treatment: Treat cells for 30-60 minutes with:
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Vehicle control (EBSS)
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L-Leucine (positive control, e.g., 2 mM)
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L-Histidine (control, e.g., 2 mM)
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H-Leu-His-OH (e.g., 0.5, 1, 2, 5 mM)
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control like GAPDH or β-actin.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry software.
Assessing Antioxidant Capacity
Objective: To measure the direct radical-scavenging activity of H-Leu-His-OH.
Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare stock solutions of H-Leu-His-OH, L-histidine, and a positive control (e.g., ascorbic acid) in methanol or water at various concentrations (e.g., 0.1 to 5 mg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Prepare a blank (methanol only) and a control (DPPH solution with methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
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Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Hypothetical Quantitative Data
The following table presents hypothetical data that could be generated from the proposed experiments, providing a framework for expected outcomes.
| Experiment | Analyte/Endpoint | H-Leu-His-OH (1 mM) | L-Leucine (1 mM) | L-Histidine (1 mM) |
| Western Blot | p-S6K1/Total S6K1 Ratio | 2.5-fold increase | 3.0-fold increase | No significant change |
| DPPH Assay | IC₅₀ Value | 1.2 mg/mL | > 5 mg/mL | 0.8 mg/mL |
| Cell Viability (MTT) | IC₅₀ in C2C12 cells | > 10 mM | > 10 mM | > 10 mM |
Note: These values are purely illustrative and for guidance purposes only. Actual experimental results may vary.
Conclusion and Future Directions
While direct evidence for the biological functions of H-Leu-His-OH is currently lacking, the well-documented roles of its constituent amino acids provide a strong rationale for its investigation. The proposed functions in mTOR signaling and antioxidant defense represent promising avenues of research. The experimental protocols outlined in this whitepaper offer a clear and structured approach for researchers to begin elucidating the physiological and therapeutic potential of this dipeptide. Future studies should also explore its transport kinetics, metabolic stability, and potential roles in neurotransmission and immunomodulation. Such research will be crucial in determining whether H-Leu-His-OH is simply a metabolic intermediate or a bioactive molecule with unique therapeutic applications.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Leucyl-Histidine (HMDB0028931) [hmdb.ca]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
